An In-depth Technical Guide to the Physical Properties of 4-Bromo-7-chloro-1H-indole
An In-depth Technical Guide to the Physical Properties of 4-Bromo-7-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the heterocyclic compound 4-Bromo-7-chloro-1H-indole. Due to its classification as a halogenated indole, this molecule is of significant interest to researchers in medicinal chemistry and drug discovery. The indole scaffold is a core component in numerous biologically active compounds, and halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This document collates available data on the physical characteristics of 4-Bromo-7-chloro-1H-indole and outlines standard experimental protocols for their determination.
Core Physical and Chemical Data
The following table summarizes the key physical and chemical properties of 4-Bromo-7-chloro-1H-indole. It is important to note that while some data is readily available from chemical suppliers, experimentally determined values for properties such as melting point and solubility are not widely published in the reviewed literature. The boiling point and density are predicted values and should be treated as estimates.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrClN | [3] |
| Molecular Weight | 230.49 g/mol | [3] |
| Physical Form | Solid | |
| Boiling Point | 345.818 °C at 760 mmHg (Predicted) | [4] |
| Melting Point | Data not available | N/A |
| Density | 1.773 g/cm³ (Predicted) | [4] |
| Solubility | Data not available | N/A |
| CAS Number | 126811-30-1 | [3] |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for 4-Bromo-7-chloro-1H-indole are not detailed in the available literature, standard methodologies for organic compounds can be applied.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Capillary Method:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.[5]
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[6]
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The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded as the melting point range.[6]
Boiling Point Determination
For a solid compound, the boiling point is determined at a pressure at which the substance is liquid. The following is a common method for determining the boiling point of a small sample of an organic liquid, which would be applicable if the compound were melted or dissolved in a high-boiling solvent.
Thiele Tube Method:
-
A small amount of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[7]
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8]
-
The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7][8]
Solubility Determination
Understanding a compound's solubility is critical for its application in various experimental and formulation settings. A systematic approach is often employed to characterize solubility in a range of solvents.[9]
General Procedure:
-
A small, measured amount of the solid compound (e.g., 10 mg) is added to a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added to the test tube.[10]
-
The mixture is agitated vigorously for a set period.
-
The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, it is considered soluble. If any solid remains, it is considered insoluble or partially soluble.[10]
-
This procedure is repeated with a variety of solvents of differing polarities, such as water, ethanol, acetone, dichloromethane, and hexane, as well as aqueous acidic and basic solutions (e.g., 5% HCl and 5% NaOH) to assess the presence of basic or acidic functional groups.[11]
Biological Context and Potential Signaling Pathway Involvement
Halogenated indoles are a significant class of compounds in medicinal chemistry, with many derivatives exhibiting potent biological activities.[2] The presence of halogen atoms can enhance a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets.[1]
Notably, indole derivatives are widely recognized as privileged scaffolds for the development of kinase inhibitors .[12][13][14] Kinases are a large family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[15] By inhibiting specific kinases, the aberrant signaling that drives disease progression can be disrupted.
While the specific biological targets of 4-Bromo-7-chloro-1H-indole are not yet reported, its structure suggests potential activity as a kinase inhibitor. The following diagram illustrates a generic kinase signaling pathway that is a common target for indole-based inhibitors.
Caption: A representative kinase signaling pathway often targeted by indole-based inhibitors.
This diagram illustrates how an external signal (a growth factor) can trigger a cascade of intracellular phosphorylation events, ultimately leading to a cellular response such as proliferation. An indole-based kinase inhibitor could potentially block this pathway at various points, for example, by inhibiting the RAF kinase, thereby preventing the downstream signaling that contributes to uncontrolled cell growth. The development of compounds like 4-Bromo-7-chloro-1H-indole is driven by the search for potent and selective inhibitors of such pathways for therapeutic benefit.
References
- 1. mdpi.com [mdpi.com]
- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. echemi.com [echemi.com]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. researchgate.net [researchgate.net]
- 13. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
